Radotinib
Radotinib
Radotinib, also known as IY-5511, is an orally available, a second-generation tyrosine kinase inhibitor of Bcr-Abl fusion protein and the platelet-derived growth factor receptor (PDGFR), with potential antineoplastic activity. Upon administration, radotinib specifically inhibits the Bcr-Abl fusion protein, an abnormal enzyme expressed in Philadelphia chromosome-positive chronic myeloid leukemia (CML) cells. In addition, this agent also inhibits PDGFR thereby blocking PDGFR-mediated signal transduction pathways.
Brand Name:
Vulcanchem
CAS No.:
926037-48-1
VCID:
VC0000219
InChI:
InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)
SMILES:
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5
Molecular Formula:
C27H21F3N8O
Molecular Weight:
530.5 g/mol
Radotinib
CAS No.: 926037-48-1
APIs
VCID: VC0000219
Molecular Formula: C27H21F3N8O
Molecular Weight: 530.5 g/mol
Purity: > 98%
CAS No. | 926037-48-1 |
---|---|
Product Name | Radotinib |
Molecular Formula | C27H21F3N8O |
Molecular Weight | 530.5 g/mol |
IUPAC Name | 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide |
Standard InChI | InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37) |
Standard InChIKey | DUPWHXBITIZIKZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 |
Appearance | white solid powder |
Description | Radotinib, also known as IY-5511, is an orally available, a second-generation tyrosine kinase inhibitor of Bcr-Abl fusion protein and the platelet-derived growth factor receptor (PDGFR), with potential antineoplastic activity. Upon administration, radotinib specifically inhibits the Bcr-Abl fusion protein, an abnormal enzyme expressed in Philadelphia chromosome-positive chronic myeloid leukemia (CML) cells. In addition, this agent also inhibits PDGFR thereby blocking PDGFR-mediated signal transduction pathways. |
Purity | > 98% |
Synonyms | 4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide 4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide hydrochloride IY5511 IY5511HCl radotini |
Reference | 1: Eskazan AE, Keskin D. Radotinib and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update. Ther Adv Hematol. 2017 Sep;8(9):237-243. doi: 10.1177/2040620717719851. Epub 2017 Jul 25. Review. PubMed PMID: 29051802; PubMed Central PMCID: PMC5639974. 2: Kwak JY, Kim SH, Oh SJ, Zang DY, Kim H, Kim JA, Do YR, Kim HJ, Park JS, Choi CW, Lee WS, Mun YC, Kong JH, Chung JS, Shin HJ, Kim DY, Park J, Jung CW, Bunworasate U, Comia NS, Jootar S, Reksodiputro H, Caguioa PB, Lee SE, Kim DW. Phase III clinical trial (RERISE study) results of Efficacy and safety of radotinib compared with imatinib in newly diagnosed chronic phase chronic myeloid leukemia. Clin Cancer Res. 2017 Sep 22. pii: clincanres.0957.2017. doi: 10.1158/1078-0432.CCR-17-0957. [Epub ahead of print] PubMed PMID: 28939746. 3: Woo YR, Kim JS, Kim DW, Park HJ. Development of dysplastic nevus during radotinib therapy in patients with chronic myeloid leukemia. Indian J Dermatol Venereol Leprol. 2017 Nov-Dec;83(6):704-707. doi: 10.4103/ijdvl.IJDVL_1030_16. PubMed PMID: 28891531. 4: Heo SK, Noh EK, Kim JY, Jo JC, Choi Y, Koh S, Baek JH, Min YJ, Kim H. Radotinib induces high cytotoxicity in c-KIT positive acute myeloid leukemia cells. Eur J Pharmacol. 2017 Jun 5;804:52-56. doi: 10.1016/j.ejphar.2017.03.040. Epub 2017 Mar 18. PubMed PMID: 28322836. 5: Cheon J, Ahn JW, Park KM, Lee G, Jo YS. Teratogenic Effect of Radotinib: Case Report. Anticancer Res. 2016 Dec;36(12):6599-6601. Erratum in: Anticancer Res. 2017 Feb;37(2):953. PubMed PMID: 27919989. 6: Heo SK, Noh EK, Gwon GD, Kim JY, Jo JC, Choi Y, Koh S, Baek JH, Min YJ, Kim H. Radotinib inhibits acute myeloid leukemia cell proliferation via induction of mitochondrial-dependent apoptosis and CDK inhibitors. Eur J Pharmacol. 2016 Oct 15;789:280-290. doi: 10.1016/j.ejphar.2016.07.049. Epub 2016 Jul 28. PubMed PMID: 27477352. 7: Kim M, Yoon YH, Lee JH, Kim DW, Park HJ. Eruptive Melanocytic Naevi Caused by Radotinib Therapy in Patients with Chronic Myeloid Leukaemia: 10 cases and a literature Review. Acta Derm Venereol. 2017 Jan 4;97(1):115-116. doi: 10.2340/00015555-2475. Review. PubMed PMID: 27276507. 8: Noh H, Park MS, Kim SH, Oh SJ, Zang DY, Park HL, Cho DJ, Kim DW, Lee JI. Optimization of radotinib doses for the treatment of Asian patients with chronic myelogenous leukemia based on dose-response relationship analyses. Leuk Lymphoma. 2016 Aug;57(8):1856-64. doi: 10.3109/10428194.2015.1113278. Epub 2015 Dec 15. PubMed PMID: 26666371. 9: Won KH, Jo SY, Lee YJ, Chang SE. Radotinib-induced lentiginosis: a report of an adverse cutaneous reaction associated with a tyrosine kinase inhibitor. Clin Exp Dermatol. 2016 Mar;41(2):162-5. doi: 10.1111/ced.12706. Epub 2015 Jul 19. PubMed PMID: 26190691. 10: Heo SK, Noh EK, Yoon DJ, Jo JC, Choi Y, Koh S, Baek JH, Park JH, Min YJ, Kim H. Radotinib Induces Apoptosis of CD11b+ Cells Differentiated from Acute Myeloid Leukemia Cells. PLoS One. 2015 Jun 12;10(6):e0129853. doi: 10.1371/journal.pone.0129853. eCollection 2015. PubMed PMID: 26065685; PubMed Central PMCID: PMC4466365. |
PubChem Compound | 16063245 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume